molecular formula C11H12ClN4O6P B1258750 7-deaza-8-chloro-cAMP

7-deaza-8-chloro-cAMP

Cat. No.: B1258750
M. Wt: 362.66 g/mol
InChI Key: OXPRCSNQDJNURK-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-deaza-8-chloro-cAMP is a nucleoside 3',5'-cyclic phosphate that is 7-deaza-cAMP substituted at position 8 by a chloro group. It is a N-glycosylpyrrolopyrimidine, a nucleoside 3',5'-cyclic phosphate, a ribonucleotide and an organochlorine compound. It derives from a tubercidin.

Scientific Research Applications

Nucleoside Synthesis and Modification

Research has demonstrated various methods for synthesizing modified nucleosides, including derivatives similar to 7-deaza-8-chloro-cAMP. For instance, Elliott and Montgomery (1978) detailed a synthesis process for 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine from 2-amino-6-chloro-1-deazapurine, indicating the potential for creating a range of modified nucleosides for various applications (Elliott & Montgomery, 1978).

DNA Stability and Polymerase Incorporation

Eremeeva et al. (2016) explored the influence of modified nucleosides, including 7-deaza derivatives, on DNA duplex stability and DNA polymerase incorporation properties. Their study showed that stable duplex formation and synthesis of long DNA constructs were successful with combinations of modified nucleosides, highlighting the utility of these modifications in genetic research (Eremeeva et al., 2016).

Anticancer and Antiviral Properties

The research has also indicated potential therapeutic applications for this compound derivatives. Siddiqi et al. (1995) studied 3-deaza- and 7-deaza-5'-noraristeromycin and their antiviral properties. They found that while these compounds displayed some antiviral activity, their potency varied, suggesting a need for further exploration in this area (Siddiqi et al., 1995). Similarly, Wierzchowski, Antosiewicz, and Shugar (2014) discussed the use of 8-azapurines and their 7-deaza congeners as fluorescent probes in enzymatic research, which can be crucial in studying cancer cell mechanisms (Wierzchowski et al., 2014).

Protein Kinase Inhibition

Lamb and Steinberg (2002) explored the effects of 8-chloro-cAMP and its analogs on protein kinase A (PKA) regulatory subunit expression. Their findings suggest potential applications in understanding and manipulating PKA-related processes in cells, which can be relevant in cancer research and therapy (Lamb & Steinberg, 2002).

Synergistic Effects with Other Anticancer Agents

Tortora et al. (1997) demonstrated that 8-Cl-cAMP, when used in conjunction with other anticancer drugs like paclitaxel or cisplatin, showed a synergistic effect in inhibiting cancer cell growth. This finding is significant for developing combination therapies in cancer treatment (Tortora et al., 1997).

Properties

Molecular Formula

C11H12ClN4O6P

Molecular Weight

362.66 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(4-amino-6-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C11H12ClN4O6P/c12-6-1-4-9(13)14-3-15-10(4)16(6)11-7(17)8-5(21-11)2-20-23(18,19)22-8/h1,3,5,7-8,11,17H,2H2,(H,18,19)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

OXPRCSNQDJNURK-IOSLPCCCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C(=CC4=C(N=CN=C43)N)Cl)O)OP(=O)(O1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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